molecular formula C8H9BO5 B8678029 4-Methoxy-1,3-benzodioxole-6-ylboronic acid

4-Methoxy-1,3-benzodioxole-6-ylboronic acid

Cat. No.: B8678029
M. Wt: 195.97 g/mol
InChI Key: FNYVGOCHXURZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1,3-benzodioxole-6-ylboronic acid is a useful research compound. Its molecular formula is C8H9BO5 and its molecular weight is 195.97 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)boronic acid

InChI

InChI=1S/C8H9BO5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3,10-11H,4H2,1H3

InChI Key

FNYVGOCHXURZQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C1)OC)OCO2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tetrahydrofuran (40 mL) was added magnesium turnings (2.33 g, 95.8 mmol), 1-bromo-3,4-methylenedioxy-5-methoxybenzene (21.7 g, 93.9 mmol) and a catalytic amount of iodine. Following vigorous reaction, the metal was consumed, and the solution was added to a solution of trimethylborate (38 mL, 334 mmol) in tetrahydrofuran (100 mL) at −78° C. over 45 minutes. The mixture was stirred at −78° C. for an additional 2 hours, then at 25° C. overnight. To the mixture was added 1N HCl (200 mL) followed by stirring at 25° C. for 3 days. The solvent was removed in vacuo, and the suspension was extracted with ethyl ether. The ether phase was washed with brine, and the product was extracted into 0.5N NaOH. The NaOH solution was washed with ethyl ether and acidified to pH 1 with 2N HCl. The acidified aqueous phase was extracted with ethyl ether, washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to a brown solid, 7.43 g, 40% yield. The material was of sufficient purity to be used in subsequent preparations.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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38 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.33 g
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reactant
Reaction Step Four
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21.7 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

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